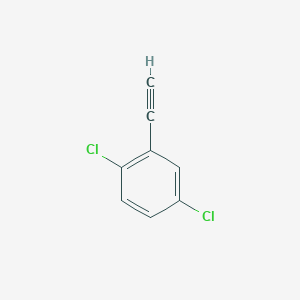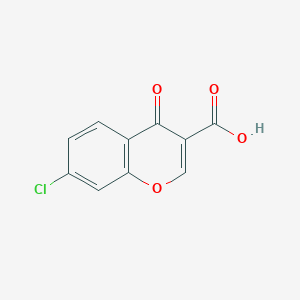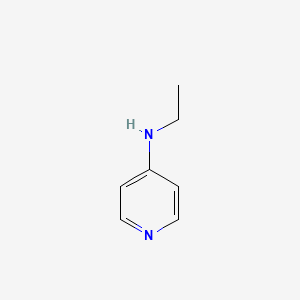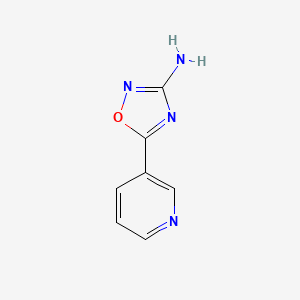
Methyl 2-bromo-2-(4-bromophenyl)acetate
Overview
Description
“Methyl 2-bromo-2-(4-bromophenyl)acetate” is an organic compound with the chemical formula C9H9BrO2 . It is a colorless to light yellow liquid with a special smell .
Synthesis Analysis
“this compound” can be synthesized from 4-bromophenylacetic acid by Fischer esterification, which involves refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl group (CH3), a bromo group (Br), and a 4-bromophenyl group (C6H4Br) attached to an acetate group (CO2) .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can react with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 246-248 degrees Celsius and a density of 1.499 g/mL .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 2-bromo-2-(4-bromophenyl)acetate is used as a precursor in organic synthesis. For example, a study demonstrated its role in the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, highlighting its application in undergraduate organic chemistry experiments and enhancing student interest in scientific research (Min, 2015).
- Another research focused on its reaction with 2-(2H-tetrazol-5-yl)phenol and potassium carbonate, leading to the formation of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate and its crystal structure analysis (Lee, Ryu, & Lee, 2017).
Antimicrobial and Antifungal Activity
- This compound derivatives have been studied for their antimicrobial properties. For instance, the synthesis of newer Schiff bases and thiazolidinone derivatives involving this compound demonstrated notable antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).
Pharmacological Potential
- Research into the pharmacological properties of derivatives of this compound has shown promising results. A study involving the synthesis of various derivatives revealed their potential as antihypertensive α-blocking agents, exhibiting good activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Applications in Organic Chemistry
- It serves as a key component in various organic reactions, such as the Lewis acid-catalyzed reaction to produce different bromophenol derivatives, which are crucial for further chemical studies and applications (Choi, Seo, Son, & Lee, 2007).
Natural Product Derivatives and Antioxidant Properties
- A study on marine red alga derived compounds included nitrogen-containing bromophenols synthesized from this compound, showing significant antioxidant activities (Li, Li, Gloer, & Wang, 2012).
Cancer Research
- This compound derivatives have been explored in cancer research. A 2022 study synthesized methylated and acetylated derivatives, evaluating their antioxidant and anticancer activities, highlighting their potential in drug development (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).
Safety and Hazards
properties
IUPAC Name |
methyl 2-bromo-2-(4-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKFDRJNRQQSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507899 | |
| Record name | Methyl bromo(4-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60079-77-8 | |
| Record name | Methyl bromo(4-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)



![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)

![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)
![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)

